

Mepanipyrim IUPAC name and synonyms

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Compound of Interest		
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Mepanipyrim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepanipyrim is a synthetic fungicide belonging to the anilinopyrimidine class of chemicals.[1] It is utilized in agriculture to control a variety of fungal diseases, including grey mould and scab on fruits and vegetables.[1] This technical guide provides an in-depth overview of **Mepanipyrim**, focusing on its chemical identity, physicochemical properties, and known mechanisms of action. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Chemical Identity

The chemical identity of **Mepanipyrim** is well-established. Its formal nomenclature and various synonyms are crucial for accurate identification in research and regulatory contexts.

IUPAC Name: 4-methyl-N-phenyl-6-(prop-1-yn-1-yl)pyrimidin-2-amine[2]

CAS Name: 4-methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine[2]

Synonyms: A comprehensive list of synonyms for **Mepanipyrim** is provided in the table below. This includes common trade names and alternative chemical names.



Identifier Type	Identifier
CAS Registry Number	110235-47-7[1][2][3][4][5][6]
Common Name	Mepanipyrim[1][5]
Trade Name	FRUPICA[1][6]
Alternative Chemical Names	N-(4-methyl-6-prop-1-ynylpyrimidin-2-yl)aniline[1][2]
4-Methyl-N-phenyl-6-(1-propynyl)-2-pyrimidinamine[1][3]	
2-Anilino-4-methyl-6-(1-propynyl)pyrimidine[1]	-
Development Codes	KIF-3535, KUF-6201[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Mepanipyrim** is presented in the following table, providing essential data for experimental design and environmental fate studies.

Property	Value
Molecular Formula	C14H13N3[1][2][3][4]
Molecular Weight	223.27 g/mol [1][3][4]
Physical State	Light yellow crystalline powder
Melting Point	125-126 °C
Boiling Point	418.2 ± 47.0 °C (Predicted)
Density	$1.16 \pm 0.1 \text{ g/cm}^3$ (Predicted)
Vapor Pressure	1.33 mPa at 20°C
Water Solubility	5.58 mg/L at 20°C
LogP (Octanol-Water Partition Coefficient)	3.280



Mechanism of Action

Mepanipyrim exhibits a dual mechanism of action, affecting both fungal pathogens and exhibiting toxicological effects in mammalian systems.

Antifungal Activity: Inhibition of Protein Secretion

Mepanipyrim's primary mode of action as a fungicide is the inhibition of protein synthesis in pathogenic fungi.[7] Specifically, it is believed to interfere with the secretion of enzymes essential for infection, such as pectinase. This disruption of protein secretion hinders the fungus's ability to penetrate and colonize host tissues.

Mammalian Toxicology: Inhibition of VLDL Transport

In mammalian systems, particularly in rats, **Mepanipyrim** has been shown to induce fatty liver by inhibiting the intracellular transport of very low-density lipoprotein (VLDL) in hepatocytes. This effect is characterized by the accumulation of VLDL particles within the Golgi apparatus, suggesting a disruption of the secretory pathway from the Golgi to the cell surface. Studies indicate that this inhibition may be due to qualitative changes in the VLDL particles themselves, such as altered apoprotein composition or insufficient lipidation, rather than a direct effect on the cellular transport machinery like the microtubule network or ATP levels.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are outlines of protocols that can be adapted for studying the effects of **Mepanipyrim**.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of **Mepanipyrim** against a target fungal species.

- Fungal Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).



- Harvest fungal spores or mycelial fragments and suspend them in a sterile saline solution.
- Adjust the suspension to a standardized turbidity, equivalent to a 0.5 McFarland standard.
- · Assay Preparation:
 - Prepare a stock solution of Mepanipyrim in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the **Mepanipyrim** stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
 - Inoculate each well with the prepared fungal suspension.
 - Include a drug-free control well for comparison of fungal growth.
- Incubation and MIC Determination:
 - Incubate the microtiter plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
 - The MIC is determined as the lowest concentration of Mepanipyrim that causes a significant inhibition of visible fungal growth compared to the control.

In Vivo Assessment of VLDL Transport Inhibition in Rats

This protocol outlines a general procedure for studying the effects of **Mepanipyrim** on VLDL transport in a rodent model.

- Animal Model and Dosing:
 - Use a suitable strain of laboratory rats (e.g., Sprague-Dawley).
 - Acclimate the animals and provide a standard diet.
 - Prepare a diet containing Mepanipyrim at a specified concentration (e.g., 4000 ppm).
 - Administer the Mepanipyrim-containing diet to the treatment group for a defined period (e.g., 4 days). A control group should receive the standard diet.
- Hepatocyte Isolation and Staining:

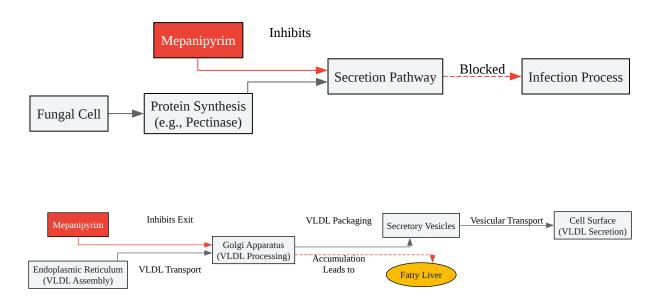


- At the end of the treatment period, euthanize the animals and perfuse the liver.
- Isolate primary hepatocytes using collagenase digestion.
- To visualize the Golgi apparatus, incubate the isolated hepatocytes with a fluorescent probe such as C6-NBD-ceramide.
- Microscopy and Analysis:
 - Examine the stained hepatocytes using fluorescence microscopy.
 - Assess the morphology and distribution of the Golgi apparatus. Accumulation of VLDL within the Golgi can be observed as altered fluorescence patterns.
 - Quantitative analysis of fluorescence intensity and distribution can be performed using image analysis software.
- Biochemical Analysis:
 - Isolate subcellular fractions (e.g., Golgi apparatus) from liver homogenates.
 - Analyze the lipid and protein composition of the isolated fractions to assess VLDL accumulation and composition.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of **Mepanipyrim**.





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